Gadolinium sulfate
Overview
Description
Gadolinium Sulfate Description
Gadolinium sulfate is a chemical compound that can be modified to enhance its magneto-caloric effect (MCE). Researchers have developed coordination polymers by modifying gadolinium sulfate with formate anions, which coordinate with metal centers, leading to changes in the coordination numbers of sulfate anions and the contents of water and DMSO molecules in the target complexes .
Synthesis Analysis
The synthesis of gadolinium sulfate-based compounds involves hydrothermal reactions and solid-state reactions. For instance, a gadolinium compound with tetra(4-sulfonatophenyl)porphyrin was synthesized hydrothermally, resulting in a three-dimensional porous open framework . Another study reported the synthesis of a new gadolinium acid diphosphate tetrahydrate, which crystallizes in the monoclinic system .
Molecular Structure Analysis
The molecular structure of gadolinium sulfate derivatives varies depending on the synthesis method and the additional anions involved. The gadolinium compound [Gd(TPPS)]n·nH3O features a three-dimensional framework comprised of TPPS moieties and Gd3+ nodes . The gadolinium acid diphosphate tetrahydrate HGdP2O7·4H2O has an atomic arrangement described as an alternation of corrugated layers of monohydrogendiphosphate groups and GdO8 polyhedra .
Chemical Reactions Analysis
Gadolinium sulfate reacts with other compounds under certain conditions. For example, gadolinium zirconate, prepared by solid-state reaction, reacts with vanadium pentoxide to form gadolinium vanadate and monoclinic zirconia at high temperatures in air . These reactions are crucial for understanding the high-temperature corrosion behavior of gadolinium zirconate.
Physical and Chemical Properties Analysis
The physical and chemical properties of gadolinium sulfate compounds are influenced by their molecular structure. The magnetic studies of the modified gadolinium sulfate compounds show that the presence of formate anions increases the negative value of magnetic entropy change, which is beneficial for MCE applications . The compound [Gd(TPPS)]n·nH3O exhibits photoluminescence with a sharp emission band in the red region, an emission quantum yield of 5.8%, and a fluorescence lifetime of 11.7 ns . The thermal behavior of HGdP2O7·4H2O indicates that dehydration occurs between 79 and 900°C, and it decomposes into an amorphous phase after dehydration .
Scientific Research Applications
MRI Contrast Enhancement
Gadolinium(III) complexes, including gadolinium sulfate, are extensively used in MRI (Magnetic Resonance Imaging) to increase contrast. They work by selectively relaxing nearby water molecules, thus improving the quality of MRI images. Strategies to enhance the sensitivity and relaxivity of these contrast agents are actively researched, aiming to detect molecular targets more effectively (Caravan, 2006).
Supramolecular Aggregates
Research has explored using supramolecular aggregates like micelles and liposomes, containing lipophilic Gd(III) complexes, for MRI contrast enhancement. These structures aim to provide gadolinium-based agents with different pharmacokinetic properties, enhancing efficacy (Accardo et al., 2009).
Gadolinium Retention Studies
Studies on gadolinium retention have been crucial, as long-term retention of gadolinium in human tissues has been observed. Research aims to understand the safety implications, chemical forms, and biological activity of retained gadolinium species (McDonald et al., 2018).
Neurotoxicity Research
Investigations into the neurotoxic effects of gadolinium, particularly on mitochondrial function and oxidative stress in neurons, have been conducted. These studies provide insights into the toxicological mechanisms of gadolinium in the central nervous system (Feng et al., 2010).
Multi-Modality Imaging
Gadolinium-based contrast agents are being developed for multi-modality imaging, combining MRI with other imaging techniques. This approach aims to compensate for the limitations of single-function MRI contrast agents and improve clinical diagnosis and medical research (Zhang et al., 2016).
Signal Intensity and Neurotoxicity
Research has also focused on the association between increased signal intensity in the brain and repeated administrations of gadolinium-based contrast agents (GBCAs). This systematic review explores the possible short- and long-term consequences of gadolinium use (Olchowy et al., 2017).
Biochemical and Pharmacological Studies
Studies on gadolinium salts, including gadolinium sulfate, have examined their biochemical actions, pharmacology, and toxicology. This includes their use as inhibitors of stretch-activated ion channels and macrophages (Adding et al., 2006).
Nanoparticle Development
Research on gadolinium oxide nanoparticles for dual imaging in MRI and X-ray computed tomography is ongoing. These nanoparticles can be used for diagnosis and therapy, especially in cancer treatment (Ahmad et al., 2015).
Catalytic Properties
Gadolinium sulfate has been investigated for its catalytic properties. A study on rare-earth ternary sulfates, including gadolinium sulfate, demonstrated their potential as heterogeneous redox catalysts in selective oxidation of sulfides (Perles et al., 2005).
Safety And Hazards
Gadolinium sulfate should be handled with care to avoid dust formation and contact with skin and eyes . The U.S. Food and Drug Administration (FDA) has issued a new class warning and other safety measures for all gadolinium-based contrast agents (GBCAs) for MRI concerning gadolinium remaining in patients’ bodies, including the brain, for months to years after receiving these drugs .
properties
IUPAC Name |
gadolinium(3+);trisulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAFITOLRQQGTE-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2(SO4)3, Gd2O12S3 | |
Record name | Gadolinium(III) sulfate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890710 | |
Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium sulfate | |
CAS RN |
13628-54-1, 155788-75-3 | |
Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Digadolinium(3+) trisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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